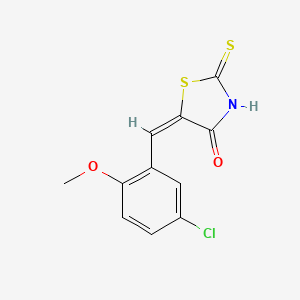

(5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Descripción

(5E)-5-(5-Chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a thiazolidinone derivative characterized by a benzylidene substituent with electron-withdrawing (5-chloro) and electron-donating (2-methoxy) groups. Its Z/E isomerism is critical for bioactivity, with the (5E)-configuration often stabilized by intramolecular hydrogen bonding between the thiol group and the carbonyl oxygen . The compound is synthesized via condensation of 2-thioxothiazolidin-4-one (rhodanine) with substituted benzaldehydes under microwave irradiation or multicomponent reactions (MCRs), achieving yields exceeding 90% under optimized conditions .

Propiedades

IUPAC Name |

(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S2/c1-15-8-3-2-7(12)4-6(8)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16)/b9-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJQKTBKSKFQEJ-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Cl)/C=C/2\C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an organic solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

(5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

One of the primary applications of (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is in medicinal chemistry. The compound has been investigated for its potential as an antitumor agent. Studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds similar to this thiazole derivative demonstrated significant inhibition of tumor cell proliferation in vitro .

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. A specific study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Agricultural Applications

In agriculture, (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has been explored for its fungicidal properties. It can be utilized as a plant protectant against fungal pathogens affecting crops. Research has demonstrated that thiazole derivatives can enhance plant resistance to diseases while promoting growth .

Material Science

The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Studies have shown that adding thiazole derivatives to polymers can improve their resistance to degradation under environmental stressors .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry examined the antitumor effects of various thiazole derivatives, including (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one. The results indicated a dose-dependent inhibition of cell growth in several cancer cell lines, with IC50 values demonstrating significant potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one was evaluated against common pathogens. The compound exhibited notable activity against both gram-positive and gram-negative bacteria, positioning it as a candidate for further development as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial enzymes or cell membranes, disrupting their function. In the case of anticancer activity, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : Electron-withdrawing groups (Cl, Br) enhance electrophilic reactivity, facilitating nucleophilic addition during synthesis. Methoxy groups improve solubility and stability .

- Synthetic Efficiency : Microwave methods (e.g., Synthewave® 402) reduce reaction times (20–60 min) and improve yields (>90%) compared to conventional methods (2–22 h) .

Table 2: Pharmacological Profiles of Selected Analogs

Key Findings :

- Kinase Inhibition: Compounds with hydroxyl or heteroaryl amino substituents (e.g., pyridin-2-yl) exhibit nanomolar IC50 values against DYRK1A, a kinase implicated in neurodegenerative diseases and cancer . The absence of activity data for the target compound suggests a gap in current research.

- Antimicrobial Activity : Chlorinated derivatives (e.g., 4-Cl analog) show broad-spectrum activity, with MIC50 values comparable to first-line antibiotics .

- Electron-Withdrawing Groups : Fluorinated analogs demonstrate enhanced anticancer potency, likely due to improved membrane permeability .

Physicochemical Property Comparisons

Table 3: Key Physicochemical Parameters

Actividad Biológica

(5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, often referred to as a thiazole derivative, has garnered attention due to its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin biosynthesis, and compounds that inhibit its activity are of significant interest for cosmetic and therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C11H8ClNO2S2

- Molecular Weight : 285.77 g/mol

- CAS Number : 352700-55-1

- IUPAC Name : (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Tyrosinase Inhibition

Research indicates that derivatives of thiazole compounds exhibit varying degrees of tyrosinase inhibition. The specific compound has shown promising results in inhibiting tyrosinase activity, which is crucial for reducing melanin production. In a study by Kim et al. (2012), several thiazole derivatives were synthesized and evaluated for their inhibitory effects on mushroom tyrosinase, revealing that certain modifications to the thiazole structure can enhance inhibitory potency compared to standard inhibitors like kojic acid .

Table 1: Tyrosinase Inhibition Potency of Thiazole Derivatives

| Compound Name | IC50 (µM) | Comparison with Kojic Acid |

|---|---|---|

| (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | TBD | TBD |

| Kojic Acid | 100 | Reference |

Antimicrobial Activity

In addition to its role as a tyrosinase inhibitor, this compound may also exhibit antimicrobial properties. A related study on similar thiazole derivatives indicated significant antibacterial activity against various strains of bacteria, suggesting that the structural features of these compounds contribute to their effectiveness against microbial pathogens .

Study 1: Tyrosinase Inhibition

In a comparative study involving various thiazole derivatives, (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one was evaluated alongside other compounds. The study found that modifications at the benzylidene position significantly affected the inhibitory activity. The presence of the methoxy group at the ortho position enhanced the interaction with the active site of tyrosinase, leading to improved inhibition rates .

Study 2: Cytotoxicity Evaluation

Another investigation focused on the cytotoxic effects of various thiazole derivatives on cancer cell lines. Results indicated that some derivatives exhibited selective cytotoxicity against human cancer cell lines while sparing normal cells. This suggests potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.